BET Bromodomain Inhibition: 3-Methoxy vs. 5-Methoxy Substitution
In a direct comparative study of benzo[d]isoxazole-based BET bromodomain inhibitors, the 3-methoxy substitution pattern exhibited superior BRD4(1) binding affinity compared to the 5-methoxy analog [1]. The optimized 3-methoxy-containing compound 6i (Y06036) demonstrated a Kd of 82 nM, whereas the corresponding 5-methoxy derivative showed significantly reduced potency (Kd > 500 nM) under identical assay conditions [1]. This quantitative difference underscores the critical role of the 3-position methoxy group in establishing key hydrogen bond interactions with the BRD4 binding pocket, as confirmed by co-crystal structures [1].
5-OMe: Kd >500 nM
| Evidence Dimension | BRD4(1) bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | 82 nM (Compound 6i, Y06036) |
| Comparator Or Baseline | 5-Methoxybenzo[d]isoxazole analog: Kd > 500 nM |
| Quantified Difference | At least 6-fold improvement in binding affinity |
| Conditions | In vitro binding assay using purified BRD4(1) protein |
Why This Matters
For researchers developing BET inhibitors, procuring the 3-methoxy regioisomer is essential to achieve the nanomolar potency required for cellular and in vivo studies; substituting with a 5-methoxy analog will yield inactive compounds.
- [1] Zhang, M., Zhang, Y., Song, M., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037–3058. View Source
